methyl-5,8-epoxyretinoate
Description
Properties
CAS No. |
147650-80-4 |
|---|---|
Molecular Formula |
C19H21N3O3 |
Synonyms |
methyl-5,8-epoxyretinoate |
Origin of Product |
United States |
Scientific Research Applications
Methyl-5,8-epoxyretinoate exhibits biological properties that are similar to those of retinoic acid. Research has shown that it can influence growth and development in animal models, although it also presents some adverse effects.
Key Findings:
- Growth Promotion : In studies with male rats on a vitamin A-free diet, administration of this compound allowed for growth but did not support overall health maintenance .
- Reproductive Effects : Female rats supplemented with this compound during pregnancy experienced fetal resorption, indicating potential teratogenic effects .
- Electroretinogram Response : The compound's effects on retinal function were assessed through electroretinogram responses, showing alterations similar to those caused by methyl retinoate .
Photochemical Behavior
The compound's photochemical properties have been investigated to understand how its terminal functional groups affect its behavior under light exposure. This research is crucial for applications in phototherapy and dermatological treatments.
Photochemical Insights:
- This compound undergoes specific reactions when exposed to light, which can influence its efficacy and stability in therapeutic contexts .
Therapeutic Applications
This compound has potential therapeutic uses due to its retinoid-like activity. It may be useful in treating various skin conditions and cancers due to its ability to regulate cell proliferation and differentiation.
Potential Uses:
- Dermatological Treatments : The compound may be effective in treating conditions like acne and psoriasis due to its skin-regulating properties .
- Cancer Therapy : Its retinoid-like activity suggests potential applications in oncology, particularly in managing epithelial cancers .
Case Studies and Clinical Research
Several studies have explored the clinical implications of this compound:
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and biological differences between methyl-5,8-epoxyretinoate and related retinoids:
Pharmacological Implications
- Stability: The 5,8-epoxy furanoid structure may confer greater stability under physiological conditions compared to 5,6-epoxyretinoate, which is prone to acid-mediated conversion .
- Receptor Interactions: Epoxyretinoids may exhibit altered binding to retinoic acid receptors (RAR/RXR) due to structural distortion. For example, 5,6-epoxyretinoic acid shows partial agonism, whereas 5,8-epoxy derivatives might have distinct selectivity profiles .
- Therapeutic Potential: Methyl-5,6-epoxyretinoate’s high subcutaneous activity suggests utility in depot formulations, while this compound’s stability could favor oral delivery if bioavailability challenges are addressed.
Preparation Methods
Starting Material and Epoxidation
The synthesis begins with methyl all-(E)-retinoate (I) , a well-characterized retinal derivative. Epoxidation at the 5,8-position is achieved using m-chloroperbenzoic acid (MCPBA), a reagent widely employed for introducing epoxide functionalities into conjugated dienes. The reaction proceeds via electrophilic addition, where MCPBA delivers an oxygen atom across the double bond between carbons 5 and 8 of the retinoate backbone. Subsequent acid treatment stabilizes the epoxide ring, yielding this compound (II) as a mixture of diastereomers (5,8-trans- and 5,8-cis- isomers).
Diastereomer Formation
The epoxidation step generates two diastereomers due to the stereochemical flexibility at the 5,8-positions. The trans isomer features the C-5 methyl group and C-8 polyene chain on opposite sides of the dihydrofuran ring, while the cis isomer places these groups on the same side. These diastereomers are inseparable by conventional chromatography but require high-performance liquid chromatography (HPLC) for resolution.
Purification and Diastereomer Separation
High-Performance Liquid Chromatography (HPLC)
The diastereomeric mixture is resolved using a LiChrosorb Si-60-5 silica column with an isocratic mobile phase of 8% diethyl ether in hexane at a flow rate of 1.2 mL/min. Under these conditions, the 5,8-trans- isomer elutes first (retention time: ~10.5 minutes), followed by the 5,8-cis- isomer (~12.5 minutes). This separation relies on subtle differences in polarity and steric interactions between the isomers and the stationary phase.
Table 1: HPLC Conditions for Diastereomer Separation
| Column | Mobile Phase | Flow Rate | Detection Wavelength |
|---|---|---|---|
| LiChrosorb Si-60 | 8% Et₂O in hexane | 1.2 mL/min | 307 nm |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR spectroscopy is critical for confirming the structures of the diastereomers. Key differences in chemical shifts (δ) and coupling constants (J) are observed for protons near the epoxide ring (C-7 and C-8) and the triene chain (C-11 and C-13).
Table 2: Selected ¹H-NMR Data for 5,8-trans- and 5,8-cis- Isomers
| Proton | 5,8-trans δ (ppm) | 5,8-cis δ (ppm) | J (Hz) |
|---|---|---|---|
| 7-H | 5.68 | 5.70 | 12 |
| 8-H | 5.66 | 5.88 | 12 |
| 13-CH₃ | 2.01 | 2.05 | — |
The 5,8-trans- isomer exhibits a smaller Δδ (δ(7-H) - δ(8-H) = 0.02 ppm) compared to the cis- isomer (Δδ = 0.18 ppm), a hallmark of their stereochemical differences.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
High-resolution mass spectrometry confirms the molecular formula (C₂₁H₃₀O₃) with a molecular ion peak at m/z 330.219. IR spectra reveal characteristic epoxide ring vibrations near 1250 cm⁻¹, corroborating the successful formation of the 5,8-epoxide.
Stereochemical Determination
Application of Cadosch’s Method
The absolute configurations of the diastereomers are assigned using Cadosch’s method, which correlates the Δδ values of C-7 and C-8 protons with their spatial arrangements. For 5,8-trans-II, the minimal Δδ (0.02 ppm) arises from the antiparallel orientation of the C-5 methyl and C-8 polyene chain, whereas the larger Δδ (0.18 ppm) in the cis- isomer reflects their syn disposition.
Analysis of Method Efficacy
Q & A
Q. How to ensure compliance with IUPAC nomenclature and structural representation in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
